

# Mass Spectrometry of Methyl 4-oxocyclohexanecarboxylate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Methyl 4-oxocyclohexanecarboxylate*

Cat. No.: *B120234*

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## Introduction

**Methyl 4-oxocyclohexanecarboxylate** is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Notably, it serves as a crucial building block in the development of dual histamine H1 and serotonin 5-HT2A receptor antagonists, which are under investigation for the treatment of sleep disorders. A thorough understanding of its mass spectrometric behavior is essential for its identification, characterization, and quality control in pharmaceutical research and manufacturing. This guide provides a detailed overview of the mass spectrometry of **Methyl 4-oxocyclohexanecarboxylate**, including its fragmentation patterns, a protocol for its analysis, and its relevance in a key signaling pathway.

## Molecular and Spectrometric Data

The fundamental properties and electron ionization mass spectrometry (EI-MS) data for **Methyl 4-oxocyclohexanecarboxylate** are summarized below. The mass spectral data is based on typical fragmentation patterns for cyclic keto-esters and may be found in databases such as SpectraBase under identifier F-51-11762-16.[1]

| Parameter         | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O <sub>3</sub> | [1][2][3] |
| Molecular Weight  | 156.18 g/mol                                  | [1][2][3] |
| Exact Mass        | 156.078644241 Da                              | [1]       |

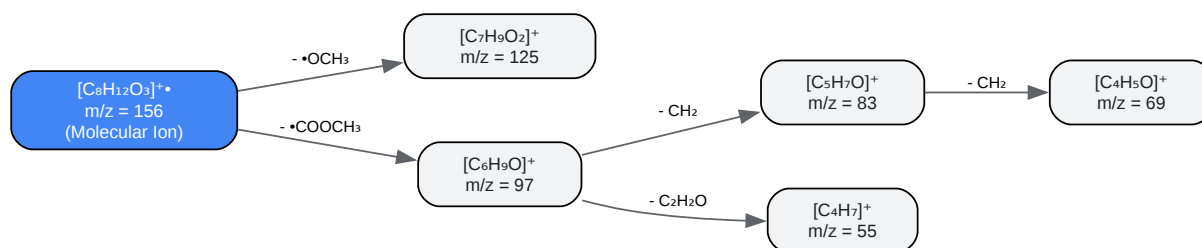
Table 1: Electron Ionization (EI) Mass Spectral Data (Theoretical)

| m/z | Relative Intensity (%) | Proposed Fragment Ion                          |
|-----|------------------------|--|
| 156 | 30                     | [M] <sup>+•</sup> (Molecular Ion)              |
| 125 | 85                     | [M - OCH <sub>3</sub> ] <sup>+</sup>           |
| 97  | 100                    | [M - COOCH <sub>3</sub> ] <sup>+</sup>         |
| 83  | 40                     | [C <sub>5</sub> H <sub>7</sub> O] <sup>+</sup> |
| 69  | 55                     | [C <sub>4</sub> H <sub>5</sub> O] <sup>+</sup> |
| 55  | 70                     | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>  |

## Electron Ionization Fragmentation Pathway

The fragmentation of **Methyl 4-oxocyclohexanecarboxylate** under electron ionization (EI) is driven by the presence of the ketone and methyl ester functional groups. The initial ionization event involves the removal of an electron, typically from one of the oxygen atoms, to form the molecular ion ([M]<sup>+•</sup>) at m/z 156. Subsequent fragmentation follows predictable pathways for cyclic ketones and esters.

A primary fragmentation is the loss of the methoxy radical (•OCH<sub>3</sub>) from the ester group, resulting in a stable acylium ion at m/z 125. Further fragmentation can involve the loss of the entire carbomethoxy group (•COOCH<sub>3</sub>) to yield a cyclohexanone-derived cation at m/z 97. Subsequent ring-opening and cleavage of the cyclohexanone ring can lead to the formation of smaller, stable fragments observed at m/z 83, 69, and 55.



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**Figure 1:** Proposed EI fragmentation pathway for **Methyl 4-oxocyclohexanecarboxylate**.

## Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of **Methyl 4-oxocyclohexanecarboxylate** using Gas Chromatography-Mass Spectrometry (GC-MS).

### 1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **Methyl 4-oxocyclohexanecarboxylate** in a high-purity solvent such as ethyl acetate or dichloromethane.
- **Working Solutions:** Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Matrix:** For analysis in a complex matrix (e.g., in-process reaction mixture), perform a liquid-liquid extraction with a suitable solvent, followed by drying of the organic layer and reconstitution in the analysis solvent.

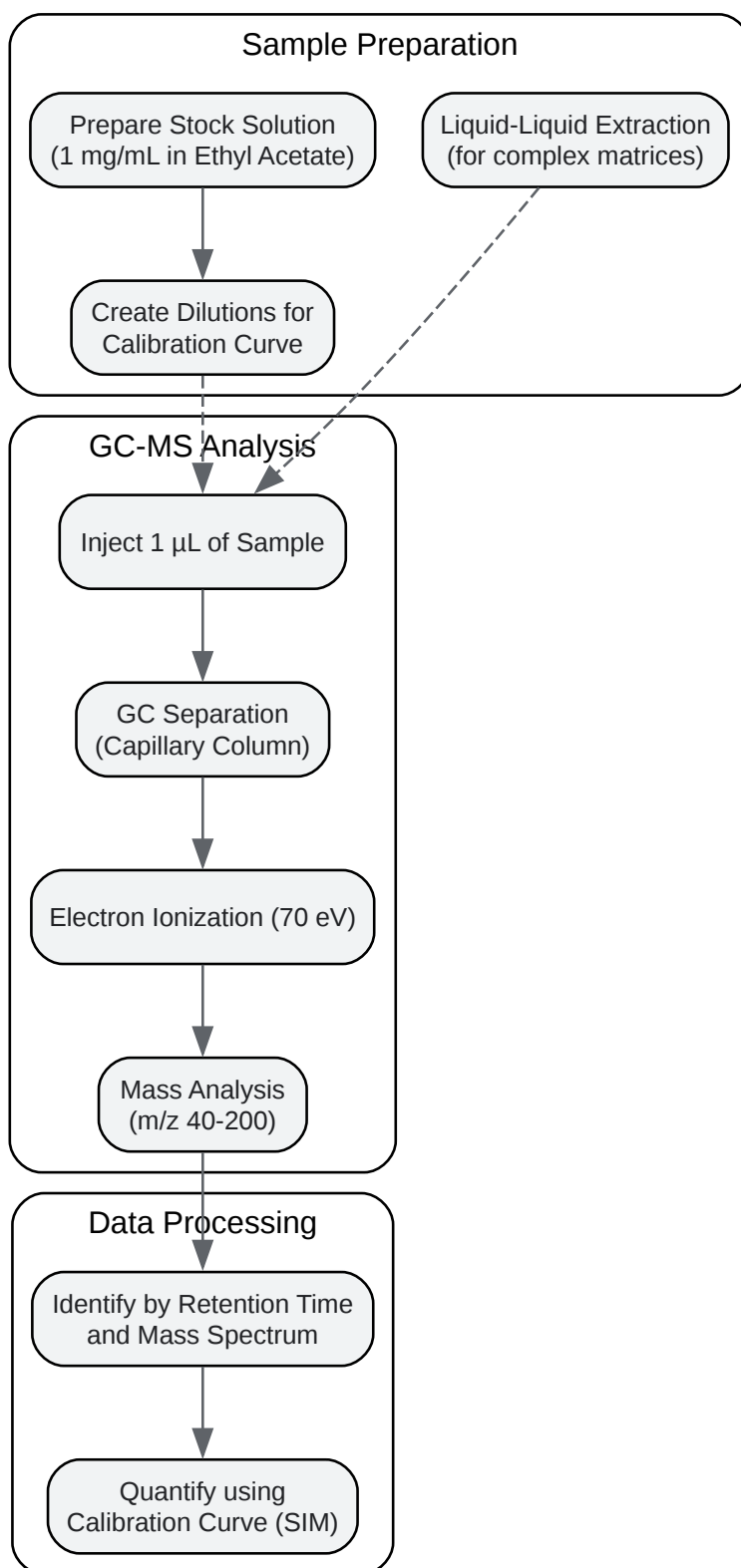
### 2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.
  - Ramp: 10°C/min to 250°C.
  - Final hold: 5 minutes at 250°C.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-200.

### 3. Data Acquisition and Analysis

- Inject 1 µL of the prepared standard or sample solution.
- Acquire data in full scan mode to obtain the complete mass spectrum.
- For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 125, 97, 55) can be employed for enhanced sensitivity and selectivity.
- Process the data using the instrument's software to identify the analyte based on its retention time and mass spectrum, and to quantify it using the calibration curve.



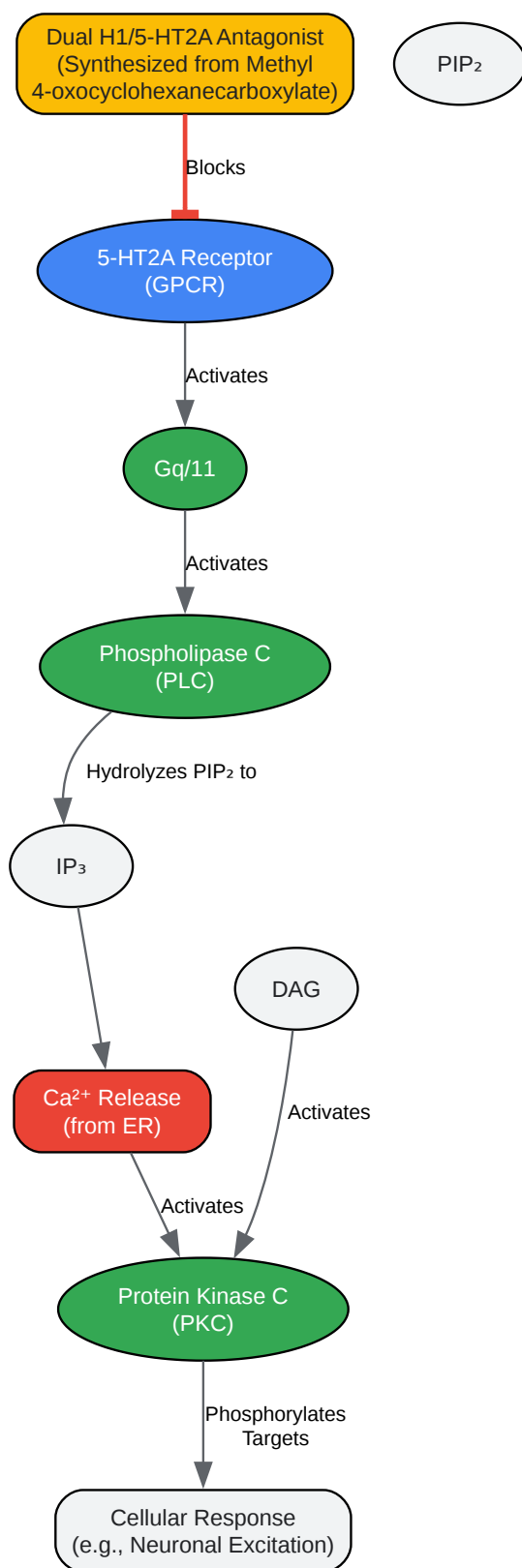
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**Figure 2:** General workflow for the GC-MS analysis of **Methyl 4-oxocyclohexanecarboxylate**.

## Relevance in Drug Development: H1/5-HT2A Antagonism

**Methyl 4-oxocyclohexanecarboxylate** is a precursor for synthesizing dual H1 and 5-HT2A receptor antagonists. These receptors are G-protein coupled receptors (GPCRs) involved in wakefulness and sleep regulation. The 5-HT2A receptor, in particular, is coupled to the Gq/11 signaling pathway.<sup>[4]</sup> Antagonism of this pathway is a key mechanism for promoting sleep.

Upon agonist binding, the 5-HT2A receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of calcium (Ca<sup>2+</sup>) into the cytoplasm. DAG, along with the increased intracellular Ca<sup>2+</sup>, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. A 5-HT2A antagonist would block this cascade at the receptor level.



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**Figure 3:** Simplified 5-HT2A receptor signaling pathway and the inhibitory action of an antagonist.

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## References

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